molecular formula C16H17N5O2 B2726110 N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline CAS No. 129882-02-6

N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline

Cat. No.: B2726110
CAS No.: 129882-02-6
M. Wt: 311.345
InChI Key: YBGIZBDXNVYLOS-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline typically involves the reaction of 1H-benzotriazole with butylamine and 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and a base like diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) and acetonitrile are often used .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-aminoaniline .

Scientific Research Applications

N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline involves its interaction with specific molecular targets. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can modulate the activity of enzymes and receptors, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A parent compound with similar structural features.

    2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with different functional groups.

    HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate): A commonly used coupling reagent in peptide synthesis .

Uniqueness

N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)butyl]-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-2-6-16(17-12-7-5-8-13(11-12)21(22)23)20-15-10-4-3-9-14(15)18-19-20/h3-5,7-11,16-17H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGIZBDXNVYLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(NC1=CC(=CC=C1)[N+](=O)[O-])N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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